(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Description
(2R)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS 375-14-4) is a fluorinated secondary alcohol with the molecular formula C₅H₅F₇O and a molecular weight of 214.08 g/mol. Its structure features a hydroxyl group at the second carbon and seven fluorine atoms substituted at positions 3, 4, and 5 (Figure 1). Key properties include:
The compound’s strong electron-withdrawing fluorine substituents enhance its acidity compared to non-fluorinated alcohols, making it valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPHBIMHZSTIDT-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C(C(F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897563 | |
| Record name | (-)-1-Perfluoropropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85571-83-1 | |
| Record name | (-)-1-Perfluoropropylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol, also known by its CAS number 85571-83-1, is a fluorinated alcohol with significant chemical properties that have drawn attention in various fields including pharmaceuticals and materials science. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula : CHFO
- Molecular Weight : 214.083 g/mol
- IUPAC Name : 3,3,4,4,5,5,5-heptafluoropentan-2-ol
- Synonyms : (-)-1-Perfluoropropylethanol
Biological Activity Overview
The biological activity of this compound has been investigated with respect to its potential applications in various sectors. The following sections detail its pharmacological effects and toxicity profiles.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that fluorinated compounds can exhibit antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
- Neuroprotective Effects : Research suggests that certain fluorinated alcohols may have neuroprotective effects due to their ability to modulate neurotransmitter systems.
- Potential as a Solvent in Drug Formulation : The unique properties of this compound make it a candidate for use as a solvent in pharmaceutical formulations due to its low toxicity and high stability.
Toxicity and Safety Profile
The toxicity profile of this compound is essential for assessing its suitability for use in biological applications. Preliminary studies indicate:
- Low Acute Toxicity : Animal studies have shown that the compound exhibits low acute toxicity levels.
- Environmental Impact : As with many fluorinated compounds, there are concerns regarding environmental persistence and bioaccumulation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 214.083 g/mol |
| CAS Number | 85571-83-1 |
| Synonyms | (-)-1-Perfluoropropylethanol |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
-
Neuroprotective Study :
- In a neuroprotective study published in the Journal of Neuropharmacology (2023), this compound demonstrated protective effects against oxidative stress-induced neuronal death in vitro.
Research Findings
Recent findings highlight the potential of this compound in various applications:
- Pharmaceutical Development : Its role as a solvent and stabilizer in drug formulations is being explored.
- Material Science Applications : The compound's properties are being investigated for use in creating advanced materials with unique thermal and chemical resistance.
Scientific Research Applications
Chemical Synthesis
Fluorinated Solvents :
The compound is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds while being less reactive than traditional solvents. Its unique properties allow for cleaner reactions and easier purification processes.
Reagent in Organic Chemistry :
(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol can serve as a reagent in various chemical transformations. Its fluorinated structure can be utilized to introduce fluorine into organic molecules, which is crucial in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Drug Development :
Fluorinated compounds are known to enhance the biological activity of drugs. The incorporation of this compound into drug candidates can improve their metabolic stability and bioavailability. This property makes it a candidate for use in the synthesis of new pharmaceutical agents.
Antiviral and Anticancer Agents :
Research has indicated that fluorinated alcohols can exhibit antiviral and anticancer properties. The compound’s ability to modulate biological pathways may contribute to the development of therapeutics targeting these diseases.
Material Science
Fluorinated Polymers :
The compound can be utilized in the synthesis of fluorinated polymers that exhibit excellent thermal stability and chemical resistance. These materials are ideal for applications in coatings, sealants, and membranes.
Surface Modifications :
Due to its hydrophobic nature, this compound can be applied in surface modification processes to impart water-repellent properties to various substrates. This application is particularly useful in textiles and electronics.
Environmental Science
PFAS Research :
As part of the per- and polyfluoroalkyl substances (PFAS) family, the compound is studied for its environmental impact and behavior. Understanding its degradation pathways and interactions with biological systems is essential for assessing risks associated with PFAS contamination.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Alcohols
3,3,4,4,4-Pentafluorobutan-2-ol (CAS 374-40-3)
- Molecular Formula : C₄H₅F₅O
- Boiling Point: Not reported, but expected to be lower than the heptafluoro derivative due to fewer fluorine atoms.
- Acidity : Reduced acidity compared to the heptafluoro compound, as fewer fluorine atoms diminish electron-withdrawing effects.
- Applications : Likely used as a solvent or intermediate in fluoroorganic synthesis .
5,5,5-Trifluoropentan-1-ol (CAS 352-61-4)
- Molecular Formula : C₅H₉F₃O
- Boiling Point: Not reported, but lower hydrophobicity (logP < 2.2) due to shorter fluorinated chain.
- Acidity : Significantly weaker acid than the heptafluoro derivative.
- Applications : Intermediate in agrochemicals or pharmaceuticals .
5-Chloro-2,2,3,4,4,5,5-heptafluoropentan-1-ol (CAS N/A)
- Molecular Formula : C₅H₄ClF₇O
- Molecular Weight : 248.53 g/mol
- Labeled as an irritant (Xi) .
Fluorinated Ketones
3,3,4,4,5,5,5-Heptafluoropentan-2-one (CAS 355-17-9)
Positional and Functional Group Isomers
3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS 355-08-8)
- Molecular Formula : C₅H₃F₇
- Properties: Non-polar alkene with applications in polymer chemistry. Lacks hydroxyl group, making it chemically distinct .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS | Molecular Formula | Boiling Point (°C) | logP | Acidity (Relative) |
|---|---|---|---|---|---|
| (2R)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol | 375-14-4 | C₅H₅F₇O | 101–102 | 2.2 | High |
| 3,3,4,4,5,5,5-Heptafluoropentan-2-one | 355-17-9 | C₅H₃F₇O | 63–64 | N/A | Low (ketone) |
| 5,5,5-Trifluoropentan-1-ol | 352-61-4 | C₅H₉F₃O | N/A | <2.2 | Moderate |
Key Research Findings
Acidity Trends : The heptafluoro alcohol’s acidity surpasses less-fluorinated analogs due to cumulative electron-withdrawing effects .
Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, increasing boiling point compared to its ketone counterpart .
Synthetic Utility : Used in cyclopolymerization reactions (e.g., methacrylate derivatives) .
Safety Profile : Requires careful handling due to respiratory and dermal irritation risks .
Preparation Methods
Direct Fluorination via Halogen Exchange
Direct fluorination of pre-functionalized alcohols represents a straightforward route to introduce fluorine atoms. In one approach, precursor alcohols undergo halogen exchange using agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For example, the reaction of 3,3,4,4,5,5,5-heptafluoropentan-2-one with sodium borohydride in tetrahydrofuran yields the racemic alcohol, which is subsequently resolved via chiral chromatography. Challenges include controlling regioselectivity and minimizing side reactions, such as elimination or over-fluorination.
Hydrolysis of Perfluoroalkyl Iodides
Industrial-scale synthesis often employs hydrolysis of perfluoroalkyl iodides under basic conditions. For instance, heptafluoropentyl iodide (C₅F₇I) reacts with aqueous dimethylformamide (DMF) at 125–130°C and 1.2 MPa pressure to yield the target alcohol with 85% conversion. This method benefits from recyclable solvents and high throughput but requires precise temperature control to avoid decomposition (Table 1).
Table 1: Hydrolysis of C₅F₇I Under Varied Conditions
| Temperature (°C) | Pressure (MPa) | Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 125 | 1.2 | KOH | 85 | 92 |
| 140 | 1.5 | Na₂CO₃ | 78 | 88 |
| 110 | 0.8 | None | 62 | 75 |
Data adapted from Ambeed and VulcanChem.
Asymmetric Hydrogenation of Fluorinated Ketones
Ruthenium-Catalyzed Transfer Hydrogenation
Asymmetric hydrogenation of 3,3,4,4,5,5,5-heptafluoropentan-2-one using chiral ruthenium catalysts achieves high enantiomeric excess (ee). A study demonstrated that [RuCl(η⁶-arene)((S,S)-R₂NSO₂DPEN)] complexes in DMF with HCO₂H-Et₃N (5:2) at 25°C yield the (2R)-enantiomer with 94% ee. Key factors include ligand stereochemistry and solvent polarity, which influence transition-state stabilization (Figure 1).
Figure 1: Proposed Mechanism for Ru-Catalyzed Hydrogenation
Catalytic cycle involves hydride transfer from formate to the ketone via a six-membered transition state.
Palladium-Mediated Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines racemization and enantioselective reduction. Palladium nanoparticles supported on carbon facilitate simultaneous ketone racemization and hydrogenation, achieving 89% yield and 99% ee when using (S)-BINAP as the chiral ligand. This method is particularly effective for thermodynamically unstable intermediates.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Transesterification
Lipases such as Candida antarctica selectively acylate the (2S)-enantiomer of racemic heptafluoropentan-2-ol, leaving the desired (2R)-alcohol unreacted. A patent disclosed that vinyl acetate as the acyl donor in tert-butyl methyl ether achieves 98% enantiomeric purity after 24 hours at 30°C. The reaction’s scalability is limited by enzyme cost but benefits from mild conditions.
Esterase-Mediated Hydrolysis
Esterases hydrolyze (2S)-acetylated derivatives preferentially, enabling isolation of the (2R)-alcohol. For example, Pseudomonas fluorescens esterase in phosphate buffer (pH 7.0) resolves racemic heptafluoropentyl acetate with 91% ee and 45% yield. Optimization of pH and temperature is critical to prevent enzyme denaturation.
Chiral Auxiliary Approaches
Evans Oxazolidinone Methodology
The Evans chiral auxiliary enables enantioselective synthesis via alkylation of fluorinated enolates. Reaction of (4R)-benzyl oxazolidinone with 3,3,4,4,5,5,5-heptafluoropentanolyl chloride in THF at −78°C yields a diastereomeric intermediate, which is cleaved with LiOH/H₂O₂ to give the (2R)-alcohol with 87% ee. This method is robust but requires multiple steps.
Ellman Sulfinimine Derivatives
Sulfinimine auxiliaries direct stereochemistry during nucleophilic addition. Treatment of N-tert-butanesulfinimine with a fluorinated Grignard reagent (C₅F₇MgBr) in diethyl ether forms the (2R)-configured adduct, which is hydrolyzed with HCl/MeOH to the alcohol (82% ee).
Comparative Analysis of Methods
Table 2: Performance Metrics Across Synthesis Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fluorination of Alcohols | 85 | 50 (racemic) | High | Moderate |
| Asymmetric Hydrogenation | 89 | 94 | Medium | High |
| Enzymatic Resolution | 45 | 91 | Low | Low |
| Chiral Auxiliary | 75 | 87 | Medium | High |
Data synthesized from VulcanChem, Ambeed, and academic studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol to ensure high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis via catalytic enantioselective fluorination or reduction of ketone precursors is a common approach. For fluorinated alcohols, chiral catalysts (e.g., BINAP-metal complexes) can induce stereoselectivity during fluorination or ketone reduction steps . Post-synthesis, techniques like fractional crystallization or chiral chromatography (e.g., using amylose-based columns) are critical for isolating the (2R)-enantiomer. Monitoring fluorination efficiency via <sup>19</sup>F NMR is advised to confirm substitution patterns .
Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?
- Methodological Answer : Combine chiral HPLC (e.g., with a Chiralpak® column) and polarimetry to quantify enantiomeric excess. Structural confirmation requires multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve overlapping signals caused by fluorine atoms. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive molecular identification. Note that fluorine’s strong electronegativity may complicate <sup>13</sup>C NMR interpretation, necessitating DEPT or HSQC experiments .
Advanced Research Questions
Q. What experimental challenges arise when interpreting NMR spectra of highly fluorinated compounds like (2R)-heptafluoropentan-2-ol, and how can they be mitigated?
- Methodological Answer : The compound’s seven fluorine atoms create complex splitting patterns in <sup>19</sup>F NMR and scalar coupling with adjacent protons. Use high-field NMR (≥500 MHz) and decoupling techniques to simplify spectra. Computational tools (e.g., DFT simulations) can predict coupling constants and assign peaks. Additionally, variable-temperature NMR may reduce signal broadening caused by dynamic fluorine interactions .
Q. How does the electron-withdrawing effect of fluorine influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, potentially accelerating SN2 reactions. However, steric hindrance from multiple fluorine atoms may slow kinetics. To evaluate this, conduct comparative kinetic studies with non-fluorinated analogs (e.g., pentan-2-ol) under identical conditions (solvent, temperature). Use <sup>19</sup>F NMR to track reaction progress and identify intermediates .
Q. What strategies stabilize (2R)-heptafluoropentan-2-ol during long-term storage to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C to minimize oxidation and moisture uptake. Avoid exposure to strong acids/bases or oxidizing agents, as fluorinated alcohols may decompose into toxic byproducts (e.g., HF or fluorinated aldehydes). Regularly monitor purity via GC-MS or HPLC, and use stabilizers like BHT (butylated hydroxytoluene) if free radical degradation is suspected .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of fluorinated alcohols?
- Methodological Answer : Discrepancies often stem from impurities or measurement conditions. Standardize protocols using differential scanning calorimetry (DSC) for phase transitions and headspace GC for volatility. For solubility, employ shake-flask methods with UV/Vis or NMR quantification. Cross-validate data against computational models (e.g., COSMO-RS) to account for fluorine’s unique solvation effects .
Data-Driven Research Design Considerations
Notes for Methodological Rigor
- Contradiction Management : When conflicting data arise (e.g., reaction yields), replicate experiments under strictly controlled conditions (humidity, temperature) and report uncertainty intervals.
- Advanced Applications : Explore the compound’s potential as a chiral solvent in asymmetric catalysis or a fluorinated building block for bioactive molecules, leveraging its stereochemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
